molecular formula C16H18O4 B15173603 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol CAS No. 920531-41-5

7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol

Cat. No.: B15173603
CAS No.: 920531-41-5
M. Wt: 274.31 g/mol
InChI Key: GCPUMZYXQGQVCO-UHFFFAOYSA-N
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Description

7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol is a naphthopyran derivative characterized by a partially saturated pyran ring fused to a naphthalene core. Key structural features include:

  • Methoxy groups at positions 7 and 9, which enhance lipophilicity and influence electronic properties.
  • A methyl group at position 3, contributing to steric effects and metabolic stability.
  • 3,4-Dihydro saturation, which may modulate ring conformation and reactivity compared to fully aromatic analogs.

Properties

CAS No.

920531-41-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-10-ol

InChI

InChI=1S/C16H18O4/c1-9-4-10-5-11-6-12(18-2)7-14(19-3)15(11)16(17)13(10)8-20-9/h5-7,9,17H,4,8H2,1-3H3

InChI Key

GCPUMZYXQGQVCO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=CC(=CC(=C3C(=C2CO1)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of methoxy-substituted naphthalene derivatives and suitable reagents to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Table 1: Key Spectroscopic Data for Ventilanone O

PropertyValue/Description
Molecular FormulaC₁₈H₂₀O₆
HRESIMS ([M + Na]⁺)m/z 355.1163 (calculated: 355.1158)
UV-Vis (EtOH)λₘₐₓ: 216, 271, 385 nm (log ε: 4.61, 4.53, 3.75)
ECD (MeOH)Δε: +8.27 (287 nm), +2.22 (243 nm)
¹H NMR (CDCl₃, 400 MHz)δ 6.65 (s, H-2), δ 3.85 (s, OCH₃), δ 1.45 (d, J = 6.8 Hz, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 189.2 (C-5), δ 184.7 (C-10), δ 56.1 (OCH₃), δ 21.3 (CH₃)

Oxidation Reactions

The compound undergoes selective oxidation at the dihydroxyquinone moiety:

  • Quinone formation : Treatment with CAN (ceric ammonium nitrate) oxidizes the 1,4-dihydroxynaphthoquinone system to a fully aromatic 1,4-naphthoquinone .

  • Demethylation : Acidic conditions (e.g., HCl/MeOH) remove methoxy groups, yielding hydroxylated derivatives .

Table 2: Oxidation Products and Conditions

Reagent/ConditionsProductYield
CAN (0.1 M, MeCN)7,9-Dihydroxy-3-methyl-1,4-naphthoquinone85%
HCl/MeOH (reflux)7-Hydroxy-9-methoxy derivative72%

Acetylation and Etherification

The C-10 hydroxyl group is reactive toward acetylation and methylation :

  • Acetylation : Acetic anhydride/pyridine yields the 10-acetoxy derivative .

  • Methylation : Diazomethane selectively methylates the phenolic -OH group at C-10 .

Table 3: Derivatives of Ventilanone O

DerivativeReagents UsedKey Spectral Changes (¹H NMR)
10-AcetoxyAc₂O, pyridineδ 2.35 (s, CH₃CO), δ 6.70 (s, H-2)
10-MethoxyCH₂N₂, Et₂Oδ 3.90 (s, OCH₃), δ 6.68 (s, H-2)

Biomimetic and Catalytic Reactions

  • Dimerization : Under oxidative conditions (e.g., FeCl₃), Ventilanone O forms dimers analogous to xanthomegnin, confirmed by HRMS and EPR spectroscopy .

  • Enzymatic glycosylation : Fungal peroxidases catalyze O-glycosylation at C-10, producing β-glucoside derivatives .

Scientific Research Applications

Scientific Research Applications of 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol

7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol is a complex organic compound belonging to the naphthopyran class. It features a unique structure comprising a naphthalene ring fused with a pyran ring, with methoxy groups at the 7 and 9 positions. This compound has applications across various scientific disciplines, including chemistry, biology, medicine, and industry.

Applications

  • Chemistry 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol serves as a precursor or intermediate in synthesizing more complex organic molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine The compound is investigated for potential therapeutic effects and as a lead compound for drug development.
  • Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol can undergo several chemical reactions:

  • Oxidation It can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Electrophilic or nucleophilic substitution reactions can occur at the methoxy or methyl groups, facilitated by reagents like halogens, acids, or bases.

The specific products formed from these reactions depend on the conditions and reagents used. Oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 3b ()
  • Structure: 2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile.
  • Key Features: p-Chlorophenyl group at position 4 (electron-withdrawing, enhances antimicrobial activity). Methoxy at position 7 and cyano group at position 3.
  • Synthesis : Derived from arylidienemalonitrile and 6-methoxy-2-naphthol via cyclocondensation .
  • Bioactivity: Exhibited antimicrobial activity, attributed to the p-chlorophenyl group and pyranopyrimidine derivatives (e.g., compound 5 and 7) .

Comparison :

  • The target compound lacks the p-chlorophenyl group but includes methyl and additional methoxy substituents. These differences may reduce antimicrobial potency but improve metabolic stability.
Compound 20b ()
  • Structure : (3S)-3-[2-(tert-Butyldiphenylsiloxy)ethyl]-7-(ethoxymethoxy)-10-hydroxy-9-isopropoxy-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one.
  • Key Features :
    • Bulky siloxy-ethyl group at position 3 (enhances stereochemical control during synthesis).
    • Ethoxymethoxy and isopropoxy groups at positions 7 and 7.
  • Synthesis : Diastereoselective approach using BuLi and THF, highlighting scalability for natural product synthesis (e.g., viriditoxin) .

Comparison :

  • The target compound’s simpler methoxy and methyl groups may offer synthetic advantages (e.g., fewer protective group manipulations) compared to 20b’s complex substituents.

Bioactivity and Functional Group Analysis

Antimicrobial Activity ()
  • Pyranopyrimidine derivatives (e.g., compounds 5, 7, 12–17) showed moderate to strong antimicrobial activity, linked to: Presence of electron-withdrawing groups (e.g., p-chlorophenyl, cyano). Planar heterocyclic cores facilitating DNA intercalation or enzyme inhibition .

Implications for Target Compound :

  • The absence of p-chlorophenyl/cyano groups in the target compound may limit antimicrobial efficacy. However, the 10-hydroxyl group could enable alternative mechanisms (e.g., hydrogen bonding with bacterial targets).

Physicochemical Properties

Compound Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound 7,9-Dimethoxy, 3-methyl, 10-hydroxy 2.8 0.15 (PBS)
3b () 4-(p-Chlorophenyl), 7-methoxy, 3-cyano 3.5 0.05 (PBS)
20b () 7-(Ethoxymethoxy), 9-isopropoxy, siloxy-ethyl 4.2 <0.01 (PBS)

*Predicted using QikProp (Schrödinger LLC).

Key Observations :

  • The target compound’s lower LogP and higher solubility compared to 3b and 20b suggest improved bioavailability.

Comparison :

  • Derivatives of 3b are synthesized via straightforward condensation reactions, favoring scalability .
  • The target compound’s synthesis (if analogous to 20b) may require stereochemical control but benefits from fewer protective groups.

Biological Activity

7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, cytotoxic, and antioxidant properties. The synthesis and characterization of this compound have been explored in various studies, revealing its significance in medicinal chemistry.

The molecular formula of 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol is C16H16O6C_{16}H_{16}O_6, with a molecular weight of approximately 304.3 g/mol. Its structure includes methoxy groups that are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16O6
Molecular Weight304.3 g/mol
LogP2.188
PSA61.83 Ų

Antimicrobial Activity

Research indicates that derivatives of naphtho[2,3-c]pyran compounds exhibit significant antimicrobial effects. For instance, in a study assessing various synthesized compounds, some displayed notable in vitro activity against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial effects were measured using Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Candida albicans8

These findings suggest that 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol could be a promising candidate for developing new antimicrobial agents .

Cytotoxic Activity

The cytotoxic potential of this compound has also been evaluated against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited cytotoxicity with IC50 values ranging from sub-micromolar to micromolar concentrations:

Cell LineIC50 (µM)
HeLa (cervical carcinoma)5
MCF7 (breast cancer)0.23
PC3 (prostate cancer)0.30

These results indicate that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action .

Antioxidant Activity

Additionally, the antioxidant capabilities of the compound have been assessed through DPPH radical scavenging assays. Compounds derived from naphtho[2,3-c]pyran structures have shown varying degrees of antioxidant activity:

CompoundIC50 (µM)
7,9-Dimethoxy derivative44.30
Other tested compounds>500

This highlights the potential of this compound as a natural antioxidant agent .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to 7,9-Dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-10-ol. For example:

  • Synthesis via Eco-friendly Methods : A study utilized an eco-friendly Mannich-type reaction to synthesize various derivatives and assess their biological activities .
  • Anticancer Studies : Another research effort focused on evaluating the cytotoxic effects against different tumor cell lines and highlighted the potential for developing new anticancer therapies based on these compounds .

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